1-Adamantyl(amino)acetic acid hydrochloride
Overview
Description
1-Adamantyl(amino)acetic acid hydrochloride is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.
Mechanism of Action
Target of Action
1-Adamantyl(amino)acetic acid hydrochloride is an organic compound that is used as a versatile building block and intermediate in the synthesis of complex compounds . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . It has been found to interact with various targets, including liposomes, cyclodextrins, and dendrimers .
Mode of Action
It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may interact with a variety of biochemical pathways, potentially influencing the function of various proteins and enzymes.
Pharmacokinetics
It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may have a variety of effects at the molecular and cellular level, potentially influencing the function of various proteins and enzymes.
Action Environment
It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may be influenced by a variety of environmental factors, potentially affecting its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Adamantyl(amino)acetic acid hydrochloride plays a significant role in biochemical reactions due to its structural stability and reactivity. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it reacts with nitric acid to form 1-Adamantyl nitrate, a useful reagent in organic synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance the stability and efficacy of the resulting products.
Cellular Effects
This compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into drug delivery systems can improve the pharmacokinetics and stability of therapeutic agents, thereby enhancing their efficacy . The compound’s effects on cells include increased lipophilicity, which facilitates better membrane penetration and intracellular delivery of drugs.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s adamantane core provides a stable scaffold that can interact with various molecular targets, leading to changes in gene expression and enzyme activity . These interactions are crucial for its role in drug delivery and biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable, but its degradation products can influence long-term cellular functions. Studies have shown that the compound maintains its stability under various conditions, making it suitable for extended use in biochemical experiments . Prolonged exposure may lead to gradual changes in cellular responses, necessitating careful monitoring.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance the efficacy of therapeutic agents without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes hydroxylation and other modifications, which can influence its metabolic flux and the levels of metabolites . These metabolic processes are essential for understanding the compound’s pharmacokinetics and its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its lipophilic nature allows it to penetrate cell membranes easily, facilitating its intracellular localization and accumulation . The compound’s distribution is influenced by its interactions with cellular components, which can affect its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantyl(amino)acetic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-adamantylacetic acid with amines in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl(amino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 1-adamantylacetic acid, while reduction can produce 1-adamantylmethylamine .
Scientific Research Applications
1-Adamantyl(amino)acetic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
This compound is unique due to its specific structural features and the presence of both adamantyl and aminoacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Adamantyl(amino)acetic acid hydrochloride (CAS number 16091-96-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.
Structural Characteristics
This compound features an adamantane core, a unique polycyclic hydrocarbon known for its stability and ability to enhance lipophilicity in drug design. The compound's structure can be represented as follows:
- Chemical Formula : C₁₂H₁₉NO₂·HCl
- Molecular Weight : 233.75 g/mol
The presence of both an amino group and an acetic acid moiety suggests potential interactions with various biological targets, contributing to its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and other cellular targets. Preliminary studies indicate that it may influence:
- Neurotransmitter Receptors : Potential binding affinities with serotonin and dopamine receptors, which could implicate its use in treating psychiatric disorders.
- Ion Channels : Similar compounds have shown interactions with ion channels, suggesting possible effects on neuronal excitability and signaling pathways.
In Vitro Studies
In vitro studies are crucial for understanding the pharmacological profile of this compound. Research indicates that derivatives of adamantane exhibit varied biological activities:
These findings highlight the diverse pharmacological potential of adamantane derivatives, suggesting that this compound may share similar properties.
Case Studies
Several case studies have explored the therapeutic applications of adamantane derivatives:
- Antiviral Activity : Studies on amantadine and rimantadine have demonstrated their effectiveness against influenza viruses by inhibiting the M2 ion channel, a mechanism that may also extend to this compound due to structural similarities.
- Neuroprotective Effects : Research indicates that certain adamantane derivatives can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
- Antitumor Properties : Some analogs have shown promise in inhibiting tumor growth in preclinical models, suggesting a pathway for further investigation into the anticancer potential of this compound.
Properties
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.